N,N-dimethyl-2-(5,6,7-trimethoxy-1H-indol-3-yl)ethanamine
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Overview
Description
N,N-dimethyl-2-(5,6,7-trimethoxy-1H-indol-3-yl)ethanamine is a member of tryptamines.
Scientific Research Applications
Antimicrobial Activity
N,N-dimethyl-2-(5,6,7-trimethoxy-1H-indol-3-yl)ethanamine and its derivatives show significant antimicrobial activity. Novel Schiff bases of tryptamine, including derivatives of this compound, exhibited notable antibacterial and antifungal activities (Rajeswari & Santhi, 2019). Additionally, other 1‐(1H‐Indol‐3‐yl)ethanamine derivatives were found to be potent inhibitors of the Staphylococcus aureus NorA efflux pump, enhancing the antibacterial activity of ciprofloxacin against resistant strains (Héquet et al., 2014).
Structural Analysis and Chemistry
The compound and its related structures, such as almotriptan, have been analyzed for their crystal structures, providing insights into their molecular conformations and potential for various chemical applications (Ravikumar et al., 2008). Studies on cadmium(II) Schiff base complexes involving similar structures have also shown promising results in corrosion inhibition, highlighting their potential use in materials science (Das et al., 2017).
DNA Interaction and Potential Therapeutic Applications
Several studies have focused on the interaction of indole derivatives with DNA and their potential use in therapeutic applications. Copper(II) complexes containing indole derivatives, including this compound, have been explored for their DNA binding and cleavage activities, indicating their potential in cancer therapy (Mustafa et al., 2015). Moreover, isomeric pyridyl-tetrazole cobalt(II) complexes with similar structures have also been studied for their DNA interaction and cleavage activities (Rao et al., 2015).
Pharmacological Aspects
Certain derivatives of this compound have been studied for their potential pharmacological activities. For instance, indolylsulfonamide amines, which are related in structure, have been evaluated as potent and selective 5-HT6 receptor antagonists, showing promise in cognitive enhancement and other therapeutic applications (Nirogi et al., 2015).
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
N,N-dimethyl-2-(5,6,7-trimethoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C15H22N2O3/c1-17(2)7-6-10-9-16-13-11(10)8-12(18-3)14(19-4)15(13)20-5/h8-9,16H,6-7H2,1-5H3 |
InChI Key |
KTJHYSBPLLQBMF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CNC2=C(C(=C(C=C12)OC)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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